molecular formula C7H6N2O4 B13797847 (Dinitromethyl)benzene CAS No. 611-38-1

(Dinitromethyl)benzene

Cat. No.: B13797847
CAS No.: 611-38-1
M. Wt: 182.13 g/mol
InChI Key: VMMLSJNPNVTYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dinitromethyl)benzene, also known as 1-(dinitromethyl)benzene, is an organic compound with the molecular formula C7H6N2O4. It consists of a benzene ring substituted with a dinitromethyl group (-C(NO2)2). This compound is known for its high nitrogen and oxygen content, which contributes to its energetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Dinitromethyl)benzene can be synthesized through various methods. One common approach involves the nitration of benzyl chloride to form benzyl nitrate, followed by further nitration to yield this compound. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and controlled nitration processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Dinitromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Dinitromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (dinitromethyl)benzene involves its interaction with molecular targets and pathways. The dinitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The high nitrogen and oxygen content contribute to its energetic properties, making it useful in the formulation of energetic materials .

Comparison with Similar Compounds

Uniqueness: (Dinitromethyl)benzene is unique due to its high nitrogen and oxygen content, which imparts significant energetic properties. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

611-38-1

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

dinitromethylbenzene

InChI

InChI=1S/C7H6N2O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H

InChI Key

VMMLSJNPNVTYMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.